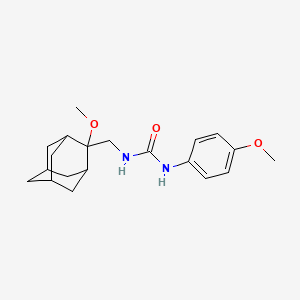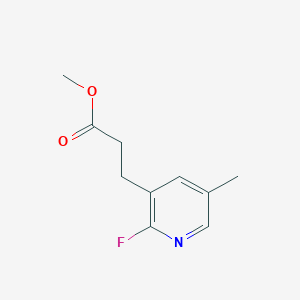
1-Chloro-1,1-difluoro-4-phenylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-1,1-difluoro-4-phenylbutan-2-one can be synthesized through a multi-step process involving the introduction of chlorine and fluorine atoms into the butanone structure. One common method involves the reaction of 4-phenylbutan-2-one with chlorine and fluorine sources under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the selective introduction of the halogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired product from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1,1-difluoro-4-phenylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield products where the chlorine or fluorine atoms are replaced by other functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1-difluoro-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-chloro-1,1-difluoro-4-phenylbutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-phenylbutan-2-one: Similar in structure but lacks the fluorine atoms.
1,1-Difluoro-4-phenylbutan-2-one: Similar but lacks the chlorine atom.
1-Bromo-1,1-difluoro-4-phenylbutan-2-one: Similar but with a bromine atom instead of chlorine.
Uniqueness
1-Chloro-1,1-difluoro-4-phenylbutan-2-one is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and the ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-chloro-1,1-difluoro-4-phenylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMFMSBWDKHDTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)
![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)
![4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2408255.png)

![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)
![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)

![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)
![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)
![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)
